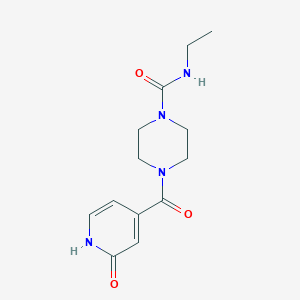![molecular formula C15H16N2O2 B6629303 N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEOP or MPEP and has been found to have a variety of biochemical and physiological effects in laboratory experiments. The purpose of Additionally, future directions for research on this compound will be discussed.
作用機序
MEOP acts as a selective antagonist of the mGluR5 receptor, inhibiting its activity and preventing the downstream effects of glutamate signaling. This mechanism of action has been found to have a variety of effects on neurological processes, including the regulation of dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects:
MEOP has been found to have a variety of biochemical and physiological effects in laboratory experiments. Studies have shown that MEOP can modulate the activity of the mGluR5 receptor, leading to changes in dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
MEOP has several advantages for use in laboratory experiments. It is a highly selective antagonist of the mGluR5 receptor, making it a valuable tool for studying the role of this receptor in neurological processes. Additionally, MEOP has been found to have anxiolytic and antidepressant effects, which may make it useful for studying the mechanisms of anxiety and depression.
However, there are also limitations to the use of MEOP in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in studying complex neurological processes.
将来の方向性
There are several future directions for research on MEOP. One area of interest is the development of more potent and selective mGluR5 antagonists. Additionally, studies are needed to better understand the effects of MEOP on other neurotransmitter systems and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of MEOP in human clinical trials.
合成法
MEOP is synthesized through a multi-step process that involves the combination of various chemical reagents. The first step involves the reaction of 2-methylphenethylamine with ethyl 2-oxo-4-pyridinecarboxylate in the presence of a catalyst to form N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide. The resulting product is then purified through a series of chromatographic techniques to obtain MEOP in its pure form.
科学的研究の応用
MEOP has been found to have a variety of scientific research applications, including its potential use as a tool in the study of neurological disorders such as Parkinson's disease and addiction. Studies have shown that MEOP can selectively block the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in a variety of neurological processes. This receptor has been implicated in the development of Parkinson's disease and addiction, making MEOP a potentially valuable tool for studying these conditions.
特性
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-3-4-6-13(10)11(2)17-15(19)12-7-8-16-14(18)9-12/h3-9,11H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGUKMAVGQETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)

![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)
![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)

![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)